molecular formula C7H10O3 B13831522 4-Ethyl-5-oxooxolane-3-carbaldehyde

4-Ethyl-5-oxooxolane-3-carbaldehyde

Cat. No.: B13831522
M. Wt: 142.15 g/mol
InChI Key: VRYBCPBNYDECBZ-UHFFFAOYSA-N
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Description

4-Ethyl-5-oxooxolane-3-carbaldehyde is an organic compound with the molecular formula C7H10O3 It is a member of the oxolane family, characterized by a five-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-oxooxolane-3-carbaldehyde typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired oxolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-oxooxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Ethyl-5-oxooxolane-3-carboxylic acid.

    Reduction: 4-Ethyl-5-hydroxyoxolane-3-carbaldehyde.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

4-Ethyl-5-oxooxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-oxooxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring structure may also play a role in its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-oxooxolane-2-carbaldehyde
  • 4-Methyl-5-oxooxolane-3-carbaldehyde
  • 5-Ethyl-4-oxooxolane-3-carbaldehyde

Uniqueness

4-Ethyl-5-oxooxolane-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a ketone functional group within the same molecule

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-ethyl-5-oxooxolane-3-carbaldehyde

InChI

InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h3,5-6H,2,4H2,1H3

InChI Key

VRYBCPBNYDECBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(COC1=O)C=O

Origin of Product

United States

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